molecular formula C14H15N3O B6535904 2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1018017-16-7

2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6535904
CAS No.: 1018017-16-7
M. Wt: 241.29 g/mol
InChI Key: GRXIMNXOLYCNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative featuring a 1-methylpyrazole moiety linked via a carbonyl group at the 2-position of the THIQ scaffold. The pyrazole ring introduces a heterocyclic, electron-deficient aromatic system, which may influence solubility, metabolic stability, and receptor interactions compared to other substituents like methoxy or alkyl groups .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16-8-7-13(15-16)14(18)17-9-6-11-4-2-3-5-12(11)10-17/h2-5,7-8H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXIMNXOLYCNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride

1-Methyl-1H-pyrazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 2–4 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and excess reagents are removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Coupling with 1,2,3,4-Tetrahydroisoquinoline

The acyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. The reaction is typically conducted in dichloromethane or ethyl acetate at room temperature for 12–24 hours. Workup involves washing with aqueous sodium bicarbonate, drying over magnesium sulfate, and purification via silica gel chromatography. Reported yields range from 65% to 78%.

Multi-Step Synthesis via Claisen Reaction and Pyrazole Ring-Closure

A patent-derived method (WO2014120397A1) outlines a regioselective pathway to construct the pyrazole ring before coupling it to tetrahydroisoquinoline. This approach minimizes byproducts and enhances scalability.

Claisen Reaction of Alkyl Difluoroacetoacetate

Ethyl difluoroacetoacetate undergoes a Claisen reaction with triethyl orthoformate in acetic anhydride to form ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate. This intermediate is critical for ensuring regioselectivity in subsequent steps.

Pyrazole Ring-Closure

The intermediate is treated with methylhydrazine in a biphasic system (toluene/water) using sodium carbonate as a weak base at −10°C to 0°C. This step selectively forms the 1-methyl-1H-pyrazole-3-carboxylate ester with >95% regioselectivity. Hydrolysis of the ester group using NaOH yields the free carboxylic acid, which is then converted to the acyl chloride for coupling with tetrahydroisoquinoline as described in Section 1.2.

Coupling via Mixed Carbonate Active Esters

To avoid moisture-sensitive acyl chlorides, active ester strategies have been employed. 1-Methyl-1H-pyrazole-3-carboxylic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane. The resulting active ester is reacted with tetrahydroisoquinoline at 25°C for 24 hours, achieving yields of 70–82% after column purification.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent adaptations utilize microwave irradiation to accelerate the acylation step. A mixture of 1-methyl-1H-pyrazole-3-carboxylic acid, tetrahydroisoquinoline, and propylphosphonic anhydride (T3P) in acetonitrile is irradiated at 100°C for 20 minutes. This method reduces reaction times from hours to minutes and improves yields to 85–90%.

Comparative Analysis of Preparation Methods

MethodKey StepsConditionsYieldScalability
Direct AcylationAcyl chloride formation, couplingRoom temp, 12–24 h65–78%High
Claisen/Ring-ClosureClaisen reaction, biphasic ring-closure−10°C to 0°C, 1–3 h70–80%Industrial
Active EstersEDC/HOBt activation, coupling25°C, 24 h70–82%Moderate
Microwave-AssistedT3P-mediated, microwave irradiation100°C, 20 min85–90%Lab-scale

Key Findings :

  • The Claisen/ring-closure method offers superior regioselectivity and scalability, making it ideal for industrial applications.

  • Microwave-assisted synthesis provides the highest yields but requires specialized equipment.

  • Active ester strategies balance simplicity and efficiency for laboratory-scale synthesis.

Optimization Strategies and Challenges

Regioselectivity in Pyrazole Formation

Weak bases like sodium carbonate in biphasic systems suppress the formation of regioisomeric byproducts during pyrazole ring-closure. For example, using K₂CO₃ instead of NaOH reduces the 4-acyl isomer from 15% to <2%.

Purification Challenges

The target compound’s polar nature necessitates silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1). Preparative HPLC with C18 columns has been employed for >99% purity in pharmaceutical settings.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 1-methyl-1H-pyrazole-3-carboxylic acid and tetrahydroisoquinoline with tosyl chloride as an activating agent achieves 88% yield in 30 minutes, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NBS in an organic solvent like chloroform at room temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Substituents Molecular Weight Key Features Biological Activity References
2-(1-Methyl-1H-pyrazole-3-carbonyl)-THIQ ~295 (estimated) Pyrazole-carbonyl substitution Not explicitly reported
2-(4-Methoxyphenyl)-THIQ-1-carbonitrile ~280 Methoxy-phenyl, nitrile group Synthetic intermediate
6,7-Dimethoxy-2-(3-piperidyl)-THIQ (Compound 6c) ~386 Piperidine, dimethoxy groups Bradycardic agent (in vivo activity)
RM273 (Fluorinated indole-THIQ) ~400 Fluorinated azaindole subunit σ2 receptor ligand (PET imaging)
2-(3-Chloro-4-methoxyphenylsulfonyl)-4-(1-methylpyrazol-4-yl)-THIQ 417.9 Sulfonyl, pyrazole, chloro-methoxy groups Not reported

Key Observations:

  • Molecular Weight and Solubility: The target compound’s estimated molecular weight (~295) is lower than derivatives with bulkier substituents (e.g., RM273 at ~400), suggesting improved membrane permeability but possibly reduced target specificity .

Pharmacological Activity

Bradycardic and Cardiovascular Agents

Compound 6c (6,7-dimethoxy-2-(3-piperidyl)-THIQ) demonstrated potent bradycardic activity in rats, with negligible effects on blood pressure, highlighting the importance of methoxy groups at the 6/7 positions for activity . In contrast, the pyrazole-carbonyl substitution in the target compound lacks methoxy groups, which may reduce cardiovascular activity but could redirect selectivity toward other targets.

Neurotoxicity and Parkinsonism

N-Methylated THIQ derivatives (e.g., 1-methyl-THIQ) are metabolized to neurotoxic isoquinolinium ions via MAO, implicating them in Parkinson’s disease . The target compound’s methyl group is on the pyrazole ring rather than the THIQ nitrogen, likely avoiding this neurotoxic pathway.

σ2 Receptor Targeting

RM273, a fluorinated THIQ derivative, showed promise as a σ2 receptor ligand for brain tumor imaging . The pyrazole-carbonyl group in the target compound may similarly enhance blood-brain barrier penetration due to moderate lipophilicity, though this requires experimental validation.

Metabolic and Toxicological Profiles

  • Metabolism: THIQ derivatives like 1-methyl-THIQ are extensively metabolized to hydroxylated and N-methylated products, with significant brain uptake .
  • Toxicity: Unlike MPTP-like neurotoxins (), the target compound’s substitution pattern likely mitigates dopaminergic toxicity.

Cytotoxicity and Structure-Activity Relationships (SAR)

A semiempirical molecular-orbital study () correlated THIQ cytotoxicity with descriptors like molecular weight and electron distribution. The pyrazole-carbonyl group’s electron-withdrawing nature may reduce cytotoxicity compared to electron-donating substituents (e.g., methoxy), though this depends on specific cellular targets .

Biological Activity

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines a tetrahydroisoquinoline core with a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic pathways for this compound are not widely reported in the literature, related pyrazole derivatives have been synthesized using methods such as:

  • Condensation Reactions : Utilizing hydrazones and carbonyl compounds.
  • Cyclization Reactions : Often involving the formation of isoquinoline structures from simpler precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
14dMCF-72.5Induces apoptosis and G1-phase arrest
14fMCF-75Induces late apoptosis

These compounds exhibit cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, compound 14d was observed to increase the percentage of cells in the G1 phase significantly when treated with various concentrations.

Antimicrobial Activity

Compounds with a pyrazole framework have also been noted for their antimicrobial properties. A study evaluated several derivatives for their antifungal activities against various strains:

Table 2: Antifungal Activities of Pyrazole Derivatives

CompoundInhibition Rate (%)
14a21.4
14b26.5
14c55.6

The results indicate that certain substitutions on the pyrazole ring can enhance antifungal activity significantly .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may possess neuroprotective properties. Pyrazole derivatives have been implicated in mechanisms that protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of a related compound's effects on neuroblastoma cells. The study found that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers, supporting its potential use in treating neuroblastoma.

Q & A

Q. Basic

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups .
  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 1.2–1.5 ppm). 13^{13}C NMR verifies carbonyl carbons (~170 ppm) .

Q. Advanced

  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal lattices .
  • DFT Calculations : Predict electronic properties (HOMO/LUMO energies) and optimize geometries for docking studies .

How does substituent variation impact biological activity in structure-activity relationship (SAR) studies?

Q. Advanced

  • Methoxy Groups : Adding methoxy groups at the 6- or 7-position of the tetrahydroisoquinoline ring enhances bradycardic activity by improving receptor binding (e.g., 6,7-dimethoxy derivatives in ) .
  • Sulfonamide Moieties : Substitutions like 2-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl] increase hydrophobicity, enhancing membrane permeability and target engagement .

What advanced reaction mechanisms are relevant to modifying this compound?

Q. Advanced

  • Photoredox Catalysis : Enables radical addition to α-amino C–H bonds, forming C–C bonds under mild conditions (e.g., Brønsted acid co-catalysts in ) .
  • Decarboxylative Annulation : Utilizes nitroalkanes and aldehydes to construct polycyclic frameworks via microwave-assisted cyclization .

What are the applications of this compound in drug discovery?

Q. Advanced

  • Peptidomimetics : The tetrahydroisoquinoline scaffold mimics proline/phenylalanine in peptide backbones, enhancing metabolic stability (e.g., Tic derivatives in ) .
  • Therapeutic Targets : Evaluated as bradycardic agents (), enzyme inhibitors (e.g., ACE inhibitors in ), and antimicrobials .

How to optimize purification for complex reaction mixtures?

Q. Basic

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc) .
  • Recrystallization : Polar solvents (e.g., ethanol/water) isolate crystalline intermediates .

Q. Advanced

  • Chiral Separation : Employ chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric resolution .

What protocols ensure reproducibility in biological evaluations?

Q. Basic

  • Standardized Assays : Follow CLSI/MIC guidelines for antimicrobial testing .
  • Dose-Response Curves : Use ≥3 replicates with positive/negative controls (e.g., ciprofloxacin for bacteria) .

Q. Advanced

  • In Vivo Models : Assess cardiovascular effects in anesthetized rats (e.g., heart rate monitoring in ) .

How to address low yields in multi-step syntheses?

Q. Advanced

  • Intermediate Stabilization : Protect reactive groups (e.g., Boc-protected amines in ) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., tetrahydroisoquinoline ring saturation) .

What are emerging computational tools for predicting bioactivity?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ACE enzyme in ) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.